3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, functional group modifications, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Applications in materials science and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which “3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of “3-HYDROXY-1-(3-METHOXYPROPYL)-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C24H26N2O7 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26N2O7/c1-15(2)33-19-11-7-17(8-12-19)22(27)20-21(16-5-9-18(10-6-16)26(30)31)25(13-4-14-32-3)24(29)23(20)28/h5-12,15,21,27H,4,13-14H2,1-3H3/b22-20- |
InChI Key |
UVXUQOCGJHAAEE-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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